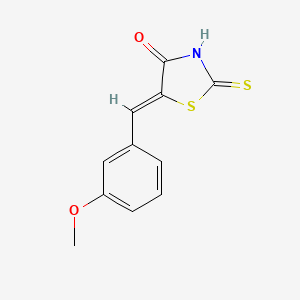

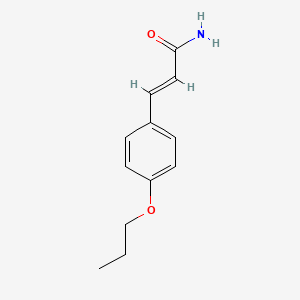

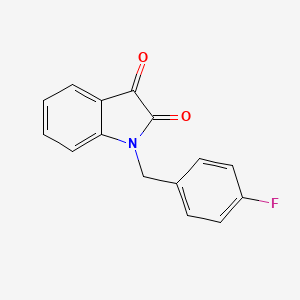

![molecular formula C16H8O4 B1301001 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione CAS No. 97620-82-1](/img/structure/B1301001.png)

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione

Übersicht

Beschreibung

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione is a useful research compound. Its molecular formula is C16H8O4 and its molecular weight is 264.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Agent Design

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione and its derivatives have been extensively studied for their antineoplastic properties. They exhibit inhibitory action against various cancer cell lines, including human promyelocytic leukemia cells (HL-60) and small-cell lung cancer (SCLC). These compounds are also effective against drug-resistant cancer cells and have shown substantial inhibitory activity against topoisomerase II-mediated DNA cleavage, suggesting their potential as cancer therapeutic agents (Cheng et al., 1993).

Synthesis and Biological Activity

Research on the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives has revealed interesting inhibitory activities in cytotoxic test systems. These compounds have shown potential as a basis for the development of new classes of antineoplastic agents (Chang et al., 1999).

Chromogenic Sensor Development

Naphtho[2,3-b]furan-4,9-dione derivatives have been developed as sensitive chromogenic sensors for metal ions like Hg2+ and Pd2+ in aqueous media. Their absorption behaviors in ethanol indicate potential applications in the development of molecular sensors (Tang et al., 2017).

Electrochemical Studies

The electrochemical properties of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives have been studied, revealing that their reduction potential is linked to their inhibitory activity against cancer cell lines. This research provides insights into the redox chemistry of these compounds, which is crucial for understanding their biological activities (Crawford et al., 1996).

Novel Synthetic Methods

Innovative synthetic methods for benzo[b]naphtho[2,3-d]furan-6,11-diones have been developed. These methods offer efficient pathways for producing these compounds, which is significant for both research and potential therapeutic applications (Barcia et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione are carcinoma cell lines . This compound exhibits potent cytotoxicity against these cells, while showing low toxicity to normal cell lines .

Mode of Action

This compound: interacts with its targets by inducing apoptosis . It promotes the cleavage of caspase-3 and PARP in human leukemia, suggesting that the late-stage-apoptosis and caspase-3 pathway may be responsible for the cytotoxicities of these benzonaphthofuroquinones .

Biochemical Pathways

The biochemical pathways affected by This compound involve the process of apoptosis . The compound’s interaction with its targets leads to the activation of the caspase-3 pathway, which plays a crucial role in the execution-phase of cell apoptosis .

Pharmacokinetics

The pharmacokinetics of This compound Its molecular weight of 26423 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of the action of This compound is the induction of apoptosis in carcinoma cell lines . This leads to a significant reduction in the viability of these cells, thereby exhibiting its cytotoxic effects .

Biochemische Analyse

Biochemical Properties

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase-I, leading to DNA cleavage and inhibition of cell proliferation . Additionally, the compound’s phenolic hydroxy group at the C-5 position enhances its antiproliferative effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the respiration of tumor cells by disrupting the electron transport chain between NADH and ubiquinone . This disruption leads to decreased ATP production and increased oxidative stress, ultimately resulting in cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to topoisomerase-I, causing DNA cleavage and inhibiting cell proliferation . The compound also interferes with the electron transport chain, leading to reduced ATP production and increased oxidative stress . These molecular interactions contribute to its antiproliferative and cytotoxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions influence the compound’s bioavailability and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with biomolecules and contributes to its overall biological effects.

Eigenschaften

IUPAC Name |

3-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O4/c17-8-5-6-11-12(7-8)20-16-13(11)14(18)9-3-1-2-4-10(9)15(16)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFVPJRQFLPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363727 | |

| Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97620-82-1 | |

| Record name | 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

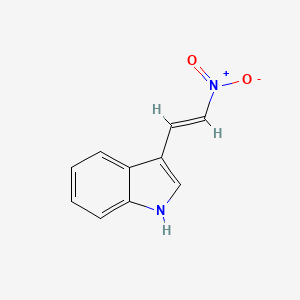

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

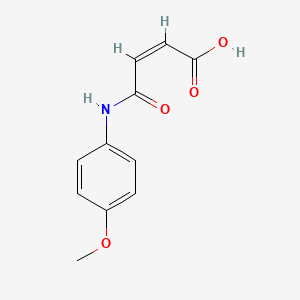

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

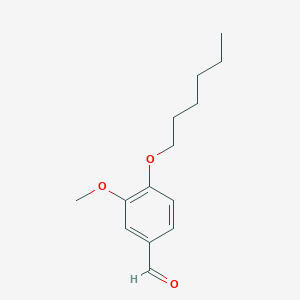

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)